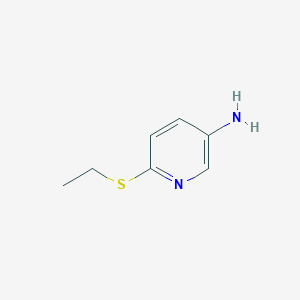

6-(Ethylsulfanyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethylsulfanylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNSNROGWGPVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Optimization Strategies

Direct Synthesis Approaches to 6-(Ethylsulfanyl)pyridin-3-amine

Directly constructing the this compound molecule in a single synthetic sequence is a complex undertaking. The more common and practical approaches involve the stepwise introduction of the required functional groups onto a pyridine (B92270) ring.

Ring-Closing Reactions for Pyridine Core Formation

While various methods exist for the de novo synthesis of the pyridine ring, such as the Hantzsch pyridine synthesis or the Guareschi-Thorpe condensation, their direct application to form a polysubstituted pyridine like this compound in a single step is not widely documented. These methods typically require specific arrangements of carbonyl compounds, ammonia (B1221849), and active methylene (B1212753) compounds that may not be readily available or compatible with the desired substitution pattern. Therefore, the formation of the pyridine core is generally achieved prior to the introduction of the specific ethylsulfanyl and amine groups at the 6- and 3-positions, respectively.

Introduction of the Ethylsulfanyl Moiety: Thiolation and Alkylation Routes

The introduction of the ethylsulfanyl group onto the pyridine ring is a critical step and is typically achieved via nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine precursor. Halopyridines, particularly those with a halogen at the 2- or 6-position, are excellent substrates for this transformation due to the electron-withdrawing nature of the ring nitrogen, which activates these positions towards nucleophilic attack. youtube.comlibretexts.org

A common strategy involves the reaction of a 6-halopyridine derivative with an ethanethiolate salt. For instance, 6-chloro-3-nitropyridine or 6-bromo-3-nitropyridine can be treated with sodium ethanethiolate to yield 6-(ethylsulfanyl)-3-nitropyridine. tandfonline.comchemrxiv.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or in an alcohol like ethanol. tandfonline.com Microwave irradiation has been shown to significantly accelerate this type of nucleophilic substitution, leading to high yields in shorter reaction times. tandfonline.com

Alternatively, if starting from a pyridinethiol, such as 3-amino-6-mercaptopyridine, the ethylsulfanyl group can be introduced via S-alkylation using an ethylating agent like ethyl iodide or ethyl bromide. prepchem.comnih.gov This reaction is generally performed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Table 1: Representative Conditions for the Introduction of the Ethylsulfanyl Moiety

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Reference(s) |

| 6-Bromo-3-nitropyridine | Sodium ethanethiolate | Ethanol | Microwave, 100°C, 15 min | 6-(Ethylsulfanyl)-3-nitropyridine | tandfonline.commdpi.com |

| 6-Chloro-3-nitropyridine | Sodium ethanethiolate | DMF | Room Temperature | 6-(Ethylsulfanyl)-3-nitropyridine | nih.gov |

| 3-Amino-6-mercaptopyridine | Ethyl iodide, Base | Ethanol | Reflux | This compound | prepchem.commdpi.comnih.gov |

Installation of the Amine Functionality: Nitration-Reduction or Amination Pathways

The introduction of the amine group at the 3-position is most commonly achieved through a nitration-reduction sequence. This involves the nitration of a suitable pyridine precursor, followed by the reduction of the resulting nitro group to an amine.

For example, 2-(ethylsulfanyl)pyridine can be nitrated to afford a mixture of nitro-isomers. The nitration of pyridines often requires harsh conditions, such as the use of fuming nitric acid and sulfuric acid, due to the deactivation of the ring towards electrophilic substitution. ntnu.no However, milder methods have been developed. ntnu.no The resulting 2-(ethylsulfanyl)-5-nitropyridine can then be reduced to this compound.

The reduction of the nitro group can be accomplished using various reagents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method. researchgate.net Chemical reduction methods, such as the use of metals like iron, tin, or zinc in acidic media (e.g., HCl), are also widely employed and are often more cost-effective for large-scale synthesis. orgsyn.orgorgsyn.org

Direct amination of the pyridine ring at the 3-position is generally less common and more challenging to achieve with high regioselectivity.

Synthesis via Precursor Modification and Functional Group Interconversions

A highly effective and common approach to the synthesis of this compound involves the modification of readily available pyridine precursors through functional group interconversions.

Derivatization from Related Pyridine Thioether Precursors

A robust synthetic route starts from a pre-functionalized pyridine containing a nitro group and a leaving group, such as a halogen. A prime example is the use of 6-chloro-3-nitropyridine as a starting material. nih.gov This precursor can undergo nucleophilic aromatic substitution with sodium ethanethiolate to form 6-(ethylsulfanyl)-3-nitropyridine. The subsequent reduction of the nitro group, as described in section 2.1.3, yields the final product, this compound.

Table 2: Synthesis of this compound from 6-Chloro-3-nitropyridine

| Step | Reactant(s) | Reagent(s) | Product | Reference(s) |

| 1. Thioether Formation | 6-Chloro-3-nitropyridine | Sodium ethanethiolate | 6-(Ethylsulfanyl)-3-nitropyridine | nih.gov |

| 2. Nitro Group Reduction | 6-(Ethylsulfanyl)-3-nitropyridine | Fe / HCl or H₂/Pd-C | This compound | researchgate.netorgsyn.org |

Selective Reduction Strategies for Amine Introduction

The reduction of a nitro group is a key selective strategy for introducing the amine functionality. The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. For the synthesis of this compound from 6-(ethylsulfanyl)-3-nitropyridine, the thioether linkage is generally stable under many nitro reduction conditions.

Catalytic hydrogenation is often preferred for its clean reaction profile, producing water as the only byproduct. researchgate.net However, the catalyst can sometimes be sensitive to sulfur-containing compounds, potentially requiring catalyst screening and optimization. Metal-acid reduction systems, such as iron powder in acetic acid or hydrochloric acid, are robust and less prone to poisoning by sulfur compounds. orgsyn.org Stannous chloride (SnCl₂) in concentrated hydrochloric acid is another mild and effective reagent for the reduction of aromatic nitro groups in the presence of other sensitive functionalities.

Modifications of Existing Pyridine Scaffolds

A primary and direct route to this compound involves the modification of a pre-existing, suitably functionalized pyridine ring. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically starts with a pyridine scaffold bearing a good leaving group, such as a halogen, at the 6-position and an amino group at the 3-position.

A plausible and efficient starting material for this synthesis is 6-bromopyridin-3-amine. nih.gov The synthesis proceeds via the reaction of this substrate with an ethanethiolate source, such as sodium ethanethiolate (NaSEt). The reaction is typically carried out in a suitable polar aprotic solvent, like dimethylformamide (DMF) or ethanol. tandfonline.com The thiolate anion acts as a potent nucleophile, attacking the electron-deficient carbon atom at the 6-position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen. This attack leads to the displacement of the bromide leaving group, forming the desired C-S bond and yielding this compound. The use of microwave heating can significantly accelerate this type of nucleophilic substitution, often leading to higher yields in shorter reaction times compared to conventional heating methods. tandfonline.com

An alternative to halogenated pyridines is the use of pyridylsulfonium salts, which can also undergo nucleophilic substitution with thiols. chemrxiv.org This method offers a different activation strategy for the pyridine ring.

Advanced Synthetic Techniques and Green Chemistry Considerations

The development of more efficient and environmentally friendly synthetic methods is a major focus in modern chemistry. For a molecule like this compound, several advanced techniques can be envisioned that align with the principles of green chemistry.

Multicomponent Reaction Paradigms for Pyridine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, represent a highly atom-economical and efficient approach to complex molecules. researchgate.netnih.gov While a direct one-pot synthesis of this compound via an MCR is not explicitly reported, related structures have been synthesized using such strategies.

For instance, functionalized 6-(alkylsulfanyl)pyridines have been prepared through the condensation of aromatic aldehydes, cyanothioacetamide, and acetoacetanilides, followed by S-alkylation. researchgate.net Another relevant MCR involves the reaction of aldehydes, malononitrile, and thiophenols, catalyzed by metal-organic frameworks (MOFs), to produce 2-amino-6-(arylthio)pyridine-3,5-dicarbonitriles under solvent-free conditions. nih.govwpmucdn.com These examples demonstrate the feasibility of constructing the 6-thio-substituted pyridine core in a convergent manner. Adapting such MCRs, potentially by using a different combination of starting materials, could offer a streamlined route to the target molecule or its close derivatives.

Catalytic Approaches in C-S and C-N Bond Formation

The formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds is central to the synthesis of this compound. Modern catalytic methods offer mild and efficient alternatives to classical procedures.

C-S Bond Formation: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-S bonds. researchgate.netacs.orgnih.gov Palladium and copper catalysts are commonly employed. For the synthesis of the target molecule, a palladium-catalyzed coupling of a 6-halopyridin-3-amine with ethanethiol (B150549) could be envisioned. Ligands such as RuPhos and BrettPhos have shown broad applicability in palladium-catalyzed C-N and C-S cross-coupling reactions, often with low catalyst loadings. rsc.org Metal-free approaches for C-S bond formation on pyridine rings are also emerging, often involving the activation of pyridine N-oxides. researchgate.net

C-N Bond Formation: Similarly, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are a mainstay for the synthesis of aminopyridines. nih.govresearchgate.netnih.gov If a synthetic strategy involved introducing the amino group at a late stage, these catalytic methods would be highly valuable. For instance, a 6-(ethylsulfanyl)pyridin-3-halide could be coupled with an ammonia surrogate or a protected amine under palladium catalysis.

Solvent-Free and Environmentally Benign Methodologies

Green chemistry principles encourage the reduction or elimination of hazardous solvents. nih.gov Several synthetic strategies for pyridines can be adapted to be more environmentally benign.

Solvent-free reactions, often facilitated by microwave irradiation or the use of solid catalysts, can significantly reduce waste and energy consumption. nih.govrsc.org The synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles has been successfully demonstrated under solvent-free conditions using recyclable metal-organic framework (MOF) catalysts. nih.govwpmucdn.com Another approach involves using water as a solvent, which is a key principle of green chemistry. nih.gov The synthesis of various substituted pyridines has been achieved in aqueous media. nih.gov Furthermore, one-pot syntheses, such as the multicomponent reactions discussed earlier, contribute to green chemistry by reducing the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. nih.govresearchgate.net

Scale-Up Considerations for Laboratory to Research Production

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to research production (kilograms) presents a unique set of challenges. For the synthesis of this compound, several factors would need careful consideration.

Process Safety and Thermal Hazards: Exothermic reactions, common in organic synthesis, must be carefully managed on a larger scale to prevent thermal runaways. The heat transfer characteristics of large reactors are significantly different from laboratory glassware. A thorough thermal hazard assessment, including reaction calorimetry, would be essential to ensure safe operating conditions.

Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents become critical at scale. For instance, while a particular solvent might be ideal for a small-scale reaction, its toxicity, flammability, or cost might render it unsuitable for production. The use of greener, safer, and more cost-effective alternatives would be a priority. rsc.org

Work-up and Purification: Procedures that are straightforward in the lab, such as chromatographic purification, are often impractical and costly on a large scale. The development of a robust crystallization or extraction procedure for the final product and any intermediates is crucial. This would involve optimizing solvent systems and conditions to ensure high purity and yield.

Impurity Profile: The impurity profile of the final compound must be well-characterized and controlled. Different reaction conditions on a larger scale can sometimes lead to the formation of new or different levels of impurities, which could have significant implications, especially if the compound is intended for biological evaluation.

Process Robustness: The synthetic route must be robust and reproducible. This means that it should tolerate minor variations in reaction parameters without significant drops in yield or purity. A "Design of Experiments" (DoE) approach is often used to identify critical process parameters and establish a reliable operating range.

For a compound like this compound, a potential industrial process might favor a convergent synthesis, such as a well-optimized nucleophilic aromatic substitution on a commercially available starting material like 6-halopyridin-3-amine, due to its simplicity and predictability. Current time information in Bangalore, IN.

Reactivity and Derivatization Studies of 6 Ethylsulfanyl Pyridin 3 Amine

Chemical Transformations of the Amine Functionality

The amine group in 6-(Ethylsulfanyl)pyridin-3-amine is a key site for a range of chemical reactions, including acylations, alkylations, arylations, diazotization, and condensation reactions. These transformations are fundamental in the synthesis of more complex molecules.

Acylation, Alkylation, and Arylation Reactions

The primary amine functionality of this compound can readily undergo acylation, alkylation, and arylation reactions. These reactions involve the substitution of one or more hydrogen atoms of the amine group with an acyl, alkyl, or aryl group, respectively.

Acylation typically proceeds through the reaction of the amine with an acylating agent such as an acyl chloride or anhydride (B1165640). For instance, reaction with acetic anhydride would yield N-(6-(ethylsulfanyl)pyridin-3-yl)acetamide.

Alkylation introduces an alkyl group onto the nitrogen atom. This can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation. researchgate.net However, methods for selective monoalkylation have been developed. chemrxiv.org For example, reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, can provide a more controlled route to secondary and tertiary amines.

Arylation involves the formation of a carbon-nitrogen bond between the amine and an aryl group. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving this transformation, allowing for the synthesis of N-aryl derivatives. orgsyn.orgrsc.org

Table 1: Examples of Acylation, Alkylation, and Arylation Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Acylation | Acetic anhydride, pyridine (B92270) | N-(6-(Ethylsulfanyl)pyridin-3-yl)acetamide |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH3CN | N-Alkyl-6-(ethylsulfanyl)pyridin-3-amine |

| Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, base | N-Aryl-6-(ethylsulfanyl)pyridin-3-amine |

Diazotization and Subsequent Transformations

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is often generated in situ from sodium nitrite (B80452) and a strong acid. byjus.comgoogle.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

The diazotization reaction involves the formation of a nitrosonium ion (NO+) which then reacts with the amine. byjus.com The resulting diazonium group (-N2+) is an excellent leaving group, allowing for its replacement with a wide range of nucleophiles in Sandmeyer-type reactions. These nucleophiles include halides (Cl-, Br-, I-), cyanide (-CN), and hydroxyl (-OH) groups.

For example, treatment of the diazonium salt of this compound with copper(I) chloride would yield 3-chloro-6-(ethylsulfanyl)pyridine. Similarly, reaction with copper(I) bromide would afford 3-bromo-6-(ethylsulfanyl)pyridine. Heating the diazonium salt in water leads to the corresponding phenol, 6-(Ethylsulfanyl)pyridin-3-ol. bldpharm.com

Table 2: Diazotization and Subsequent Reactions of this compound

| Initial Reagent | Subsequent Reagent/Condition | Product |

|---|---|---|

| NaNO2, HCl (0-5 °C) | CuCl | 3-Chloro-6-(ethylsulfanyl)pyridine |

| NaNO2, HBr (0-5 °C) | CuBr | 3-Bromo-6-(ethylsulfanyl)pyridine |

| NaNO2, H2SO4 (0-5 °C) | H2O, heat | 6-(Ethylsulfanyl)pyridin-3-ol |

| NaNO2, HBF4 | Heat | 3-Fluoro-6-(ethylsulfanyl)pyridine |

| NaNO2, HCl (0-5 °C) | KI | 6-(Ethylsulfanyl)-3-iodopyridine |

Condensation and Cyclocondensation Reactions

The amine group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). chemspider.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

Furthermore, the bifunctional nature of this compound, possessing both an amine and a pyridine nitrogen, allows it to be used in cyclocondensation reactions to form fused heterocyclic systems. researchgate.netnih.gov These reactions typically involve the reaction of the amine with a molecule containing two electrophilic centers, leading to the formation of a new ring fused to the pyridine core. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazolo[3,4-b]pyridine derivative. researchgate.net

Table 3: Condensation and Cyclocondensation Reactions

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Condensation | Aldehyde or Ketone | Imine (Schiff Base) |

| Cyclocondensation | 1,3-Dicarbonyl Compound | Fused Pyridine Heterocycle |

| Cyclocondensation | α,β-Unsaturated Ketone | Fused Dihydropyridine Derivative |

Reactions Involving the Ethylsulfanyl Moiety

The ethylsulfanyl group (-S-CH2CH3) at the 6-position of the pyridine ring offers another site for chemical modification, primarily through oxidation and nucleophilic displacement reactions.

Oxidation Reactions to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the ethylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide and sulfone derivatives. Oxidation to the sulfoxide, 6-(ethylsulfinyl)pyridin-3-amine, can be achieved using mild oxidizing agents such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions.

Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) under stronger conditions, yields the sulfone, 6-(ethylsulfonyl)pyridin-3-amine. uni.lubldpharm.com Common reagents for this transformation include potassium permanganate (B83412) or an excess of a peroxy acid. The resulting sulfone is a stable, crystalline solid. bldpharm.com The electron-withdrawing nature of the sulfonyl group can significantly influence the reactivity of the pyridine ring.

Table 4: Oxidation of the Ethylsulfanyl Moiety

| Target Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| 6-(Ethylsulfinyl)pyridin-3-amine | H2O2 or m-CPBA (1 equiv) | Low temperature (e.g., 0 °C) |

| 6-(Ethylsulfonyl)pyridin-3-amine | KMnO4 or m-CPBA (>2 equiv) | Room temperature or gentle heating |

Nucleophilic Displacement Reactions of the Sulfanyl Group

The ethylsulfanyl group, particularly after oxidation to the sulfone, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing character of the sulfonyl group activates the pyridine ring towards attack by nucleophiles at the position to which it is attached.

A variety of nucleophiles can be employed to displace the sulfonyl group, including amines, alkoxides, and thiolates. For example, reaction of 6-(ethylsulfonyl)pyridin-3-amine with a primary or secondary amine, such as piperidine, in the presence of a base can lead to the formation of the corresponding 6-substituted amino-pyridin-3-amine derivative. bldpharm.com Similarly, reaction with sodium methoxide (B1231860) would yield 6-methoxypyridin-3-amine. These displacement reactions provide a valuable route to a diverse range of substituted pyridines.

Table 5: Nucleophilic Displacement of the Sulfonyl Group

| Nucleophile | Product | Example Reference |

|---|---|---|

| Ammonia (B1221849) | Pyridine-2,5-diamine | - |

| Primary/Secondary Amine (e.g., Piperidine) | 6-(Piperidin-1-yl)pyridin-3-amine | bldpharm.com |

| Alkoxide (e.g., Sodium Methoxide) | 6-Methoxypyridin-3-amine | - |

| Thiolate (e.g., Sodium Thiophenolate) | 6-(Phenylsulfanyl)pyridin-3-amine | - |

C-S Bond Cleavage and Re-functionalization

The carbon-sulfur bond in this compound, while generally stable, can be susceptible to cleavage under specific reaction conditions, opening pathways for re-functionalization. Although studies directly detailing the C-S bond cleavage of this compound are not extensively documented, analogies from related organosulfur compounds suggest that transition metal-mediated processes are a primary route for such transformations.

For instance, copper(I) and copper(II) complexes have been shown to facilitate the cleavage of C-S bonds in pyridine-containing thioethers and thiolates. google.comwikipedia.org These reactions often proceed through coordination of the metal to the sulfur atom and/or the pyridine nitrogen, which weakens the C-S bond and leads to its scission. The resulting sulfur-free pyridine intermediate can then be trapped by other reagents, or the sulfur fragment can be incorporated into a new structure, such as a metal-sulfur cluster. google.com

Transition-metal-free methods for C-S bond cleavage have also been developed, typically employing strong reagents like oxidants, acids, or bases. nih.gov These methods, however, can lack selectivity and may not be compatible with the amine functionality present in this compound without appropriate protection. The potential for re-functionalization post-cleavage makes this an area of interest for generating novel pyridine derivatives, though it remains a less explored aspect of this specific molecule's chemistry.

Reactivity of the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is dictated by the electronic nature of its substituents. The nitrogen atom within the ring is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene. However, this is counteracted by the presence of two electron-donating groups: the amino group at the C-3 position and the ethylsulfanyl group at the C-6 position. Both of these groups are activating and direct incoming electrophiles to the ortho and para positions.

Nucleophilic Aromatic Substitution on Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically requires activation by electron-withdrawing groups and the presence of a good leaving group, such as a halide. byjus.comwikipedia.org The reaction preferentially occurs at the C-2 and C-4 positions, as the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com

In its native form, this compound lacks a conventional leaving group for SNAr. The ethylsulfanyl group is not readily displaced by common nucleophiles. However, a viable route for nucleophilic substitution involves the transformation of the primary amino group at C-3 into a diazonium salt. Diazonium groups are excellent leaving groups, facilitating the introduction of a wide array of nucleophiles.

The process involves treating the aminopyridine with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. google.comlibretexts.orgnumberanalytics.com The resulting pyridine-3-diazonium salt is highly reactive and can be subsequently treated with various nucleophiles (e.g., halides, cyanide, hydroxide) to yield the corresponding 3-substituted pyridine derivative. google.comgoogle.com This two-step sequence allows for the formal nucleophilic substitution at the C-3 position, a position not typically reactive in standard SNAr reactions on pyridines.

Table 2: Potential Nucleophilic Substitution via Diazotization of this compound

| Reagent 1 | Reagent 2 | Product Structure | Product Name |

| NaNO₂, HCl (0 °C) | CuCl | 3-Chloro-6-(ethylsulfanyl)pyridine | 3-Chloro-6-(ethylsulfanyl)pyridine |

| NaNO₂, H₂SO₄ (0 °C) | CuBr | 3-Bromo-6-(ethylsulfanyl)pyridine | 3-Bromo-6-(ethylsulfanyl)pyridine |

| NaNO₂, HCl (0 °C) | KI | 6-(Ethylsulfanyl)-3-iodopyridine | 6-(Ethylsulfanyl)-3-iodopyridine |

| NaNO₂, H₂SO₄ (0 °C) | H₂O, Δ | 6-(Ethylsulfanyl)pyridin-3-ol | 6-(Ethylsulfanyl)pyridin-3-ol |

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Ring Positions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of pyridine rings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org For this compound, several strategies can be envisioned, including coupling at a pre-functionalized position or direct C-H activation.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron reagent with an organic halide or triflate. To apply this to this compound, a halogen atom would first need to be installed on the pyridine ring. For instance, if 5-bromo-6-(ethylsulfanyl)pyridin-3-amine were available, it could undergo a palladium-catalyzed Suzuki-Miyaura reaction with various aryl- or heteroarylboronic acids. This approach has been successfully demonstrated on the closely related 5-bromo-2-methylpyridin-3-amine, which couples with arylboronic acids to give a range of novel pyridine derivatives in good yields. nih.gov Similarly, 3-amino-6-bromothieno[3,2-b]pyridine carboxylates undergo Suzuki coupling to furnish bi(hetero)aryl products. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgyoutube.comyoutube.com If a halogenated derivative of this compound were used, this reaction could introduce a second amino group onto the pyridine ring. For example, the coupling of 3-halo-2-aminopyridines with various primary and secondary amines has been shown to be effective using specific palladium catalysts and ligands like RuPhos and BrettPhos. oup.com

Heck Reaction: The Heck reaction couples an aryl halide or triflate with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org A halogenated version of this compound could be coupled with various alkenes to introduce vinyl groups onto the pyridine core.

C-H Activation: A more direct approach involves the transition-metal-catalyzed activation of a C-H bond on the pyridine ring, bypassing the need for pre-halogenation. rsc.orgnih.gov In aminopyridines, the amino group can act as a directing group, facilitating C-H activation at the ortho position. For this compound, this would direct functionalization to the C-2 and C-4 positions. Rhodium(III)-catalyzed imidoyl C-H activation has been used to couple 2-aminopyridines with aldehydes and diazo esters to form fused ring systems. nih.gov Similar strategies could potentially be applied to achieve regioselective alkylation, arylation, or alkenylation at the C-2 or C-4 positions of the target molecule. oup.com

Synthesis of Complex Fused and Bridged Heterocyclic Systems Utilizing this compound as a Building Block

The bifunctional nature of this compound, possessing a nucleophilic amino group and an adjacent reactive pyridine ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group at C-3 can participate in cyclization reactions with appropriate reagents to form new rings fused to the pyridine core at the [b]-face (involving the C-2 and C-3 positions) or [c]-face (involving the C-3 and C-4 positions).

A prominent example is the synthesis of thieno[2,3-b]pyridines . These structures can be assembled using the Gewald reaction or by cyclization of 2-chloro-3-cyanopyridines with α-mercapto esters or ketones. Starting from a 3-aminopyridine (B143674) derivative, reaction with various reagents can lead to the construction of a fused thiophene (B33073) ring. For instance, 3-aminothienopyridine derivatives have been used as starting points to react with aryl isothiocyanates or maleic anhydride to create more complex, multi-ring systems with potential biological activity. ekb.eg

Another important class of fused heterocycles accessible from this scaffold are pyrido[3,2-b]thiazines . These can be synthesized through intramolecular cyclization reactions. For example, a 5-amino-4-mercaptopyridine can be reacted with α-halo ketones to construct the fused 1,4-thiazine ring, yielding various substituted pyrido[4,3-b] google.comnih.govthiazines. nih.gov A similar strategy involving the amino group at C-3 and a mercapto group introduced at C-2 of the pyridine ring could lead to the formation of pyrido[3,2-b] google.comnih.govthiazines. Furthermore, reductive lactamization of a 2-[(carboxyalkyl)thio]-3-nitropyridine derivative is a known method to construct a fused thiazine (B8601807) ring, resulting in a pyrido[3',2':4,5]thieno[2,3-b] google.comnih.govthiazine core. nih.gov

The general strategy involves reacting the amino group of this compound with a bifunctional electrophile. The electrophile reacts first with the amine, and a subsequent intramolecular cyclization onto an adjacent carbon of the pyridine ring (C-2 or C-4) closes the new heterocyclic ring. This approach provides access to a wide variety of fused systems with diverse pharmacological potential.

Table 3: Examples of Fused Heterocyclic Systems Potentially Derived from this compound

| Fused System | Synthetic Strategy | Key Reagents |

| Thieno[2,3-b]pyridine | Cyclization of a 3-aminopyridine-2-thiol (B7721196) derivative | α-Halo ketones, α-halo esters |

| Pyrido[3,2-b]thiazine | Reaction of a 2-mercapto-3-aminopyridine with a bifunctional electrophile | α,β-Unsaturated ketones, haloacyl halides |

| Imidazo[4,5-b]pyridine | Condensation with a one-carbon unit followed by cyclization | Formic acid, orthoesters |

| Pyrido[2,3-d]pyrimidine | Reaction with a three-carbon electrophilic synthon | Diethyl malonate, β-ketoesters |

Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

While specific experimental ¹H and ¹³C NMR data for 6-(Ethylsulfanyl)pyridin-3-amine are not publicly available in the searched literature, a predictive analysis based on established principles for pyridine (B92270) and amine derivatives allows for the theoretical assignment of its spectral characteristics. biosynth.comzsmu.edu.uanih.govucdavis.edu

In the ¹H NMR spectrum, the protons of the ethyl group would be expected to produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons on the pyridine ring would appear in the aromatic region, typically between 6.0 and 8.5 ppm. The precise chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing ethylsulfanyl group. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent. mdpi.com

The ¹³C NMR spectrum would reveal distinct signals for each of the seven carbon atoms in the molecule. The carbons of the ethyl group would resonate in the aliphatic region. The pyridine ring carbons would appear in the downfield region, with their chemical shifts significantly influenced by the attached amino and ethylsulfanyl substituents. zsmu.edu.uanih.govrsc.org The carbon atom attached to the nitrogen of the amino group and the carbon atom bonded to the sulfur atom would exhibit characteristic shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | Aromatic region | Aromatic region |

| Pyridine-H4 | Aromatic region | Aromatic region |

| Pyridine-H5 | Aromatic region | Aromatic region |

| NH₂ | Broad singlet | - |

| S-CH₂-CH₃ | Quartet | Aliphatic region |

| S-CH₂-CH₃ | Triplet | Aliphatic region |

| Pyridine-C2 | - | Aromatic region |

| Pyridine-C3 | - | Aromatic region |

| Pyridine-C4 | - | Aromatic region |

| Pyridine-C5 | - | Aromatic region |

| Pyridine-C6 | - | Aromatic region |

Note: The table presents predicted values based on general spectroscopic principles. Actual experimental data may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methyl and methylene protons of the ethyl group and revealing the coupling network among the protons on the pyridine ring.

HMQC: This technique would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC: This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the position of the substituents on the pyridine ring by showing correlations between the pyridine protons and the carbons of the ethylsulfanyl group, and vice-versa.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy Absorption Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. researchgate.netmdpi.comresearchgate.net

N-H Stretching: As a primary amine, two distinct N-H stretching vibrations would be expected in the region of 3300-3500 cm⁻¹. mdpi.comresearchgate.net The asymmetric stretch typically appears at a higher frequency than the symmetric stretch.

C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the range of 1580-1650 cm⁻¹. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The aromatic C-N stretching vibration is anticipated to appear in the region of 1250-1335 cm⁻¹. researchgate.net

C-S Stretching: The C-S stretching vibration is generally weak and falls in the fingerprint region, making it sometimes difficult to identify.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 | Medium |

| Aromatic C-H | Stretch | >3000 | Medium to Weak |

| Aliphatic C-H | Stretch | <3000 | Medium |

| Primary Amine (N-H) | Bend (Scissoring) | 1580-1650 | Medium to Strong |

| Pyridine Ring (C=C, C=N) | Stretch | 1400-1600 | Medium to Strong |

| Aromatic C-N | Stretch | 1250-1335 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. While no specific Raman data for this compound were found, general principles suggest that the symmetric vibrations and those of non-polar bonds would be more intense in the Raman spectrum. The pyridine ring breathing modes, which are often strong in Raman spectra, would be expected. The C-S bond, being less polar, might also give a more readily identifiable signal in the Raman spectrum compared to the IR spectrum.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₇H₁₀N₂S), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. According to the nitrogen rule, since the molecule contains an even number of nitrogen atoms, its molecular ion will have an even mass number.

The fragmentation of this molecule under electron ionization would likely proceed through several characteristic pathways for amines and sulfides.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom could lead to the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃). Cleavage alpha to the amino group is also a possibility.

Cleavage of the C-S bond: The bond between the pyridine ring and the sulfur atom could break, leading to fragments corresponding to the pyridinylamine cation and the ethylsulfanyl radical, or vice versa.

Loss of small molecules: Fragmentation could also involve the loss of small, stable neutral molecules such as ethene (C₂H₄) from the ethyl group.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

X-ray Crystallography for Solid-State Structure Determination

A key aspect of structural analysis is determining the molecule's preferred conformation. This is described by torsion angles, which define the rotation around single bonds. For this compound, the critical torsion angles would include:

The angle defining the orientation of the ethyl group relative to the sulfur atom and the pyridine ring (C-S-C-C).

The angle describing the planarity of the amine group relative to the pyridine ring.

In related structures, such as substituted pyrazolopyridines, torsion angles are used to describe the orientation of various substituent groups. For instance, a methylthio (-SCH₃) group in one such compound was found to have a specific anti-periplanar conformation. nih.govnih.gov Analysis of these angles for this compound would reveal whether the ethylsulfanyl chain is planar with the pyridine ring or adopts a more twisted conformation.

Table 2: Representative Torsion Angles in a Related Pyrazolopyridine Structure

| Torsion Angle | Value (°) | Conformation | Reference |

|---|---|---|---|

| C8—S1—C7—C6 | 175.47 (15) | (+)anti-periplanar | nih.gov |

This table shows examples from related structures to illustrate how torsion angles are reported and interpreted.

X-ray crystallography also reveals how molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a network of intermolecular interactions. researchgate.net For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, and the pyridine nitrogen atom is a hydrogen bond acceptor. These groups would likely form N-H···N hydrogen bonds, linking molecules together. researchgate.net

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction that helps to stabilize the crystal structure. researchgate.net

C-H···π Interactions: The C-H bonds of the ethyl group or the pyridine ring can interact with the electron cloud of an adjacent pyridine ring. nih.govresearchgate.net

Theoretical and Computational Chemistry Investigations

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide critical information about the molecule's stability and reactive sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

For aminopyridines, the position of the amino group significantly influences the HOMO-LUMO gap. DFT calculations on 2-aminopyridine, 3-aminopyridine (B143674), and 4-aminopyridine have shown that these molecules generally possess low energy gaps, indicating high chemical reactivity and polarizability ijret.org. In the case of 6-(Ethylsulfanyl)pyridin-3-amine, the presence of two substituents, an electron-donating amino group and a sulfur-containing ethylsulfanyl group, would further modulate the electronic properties. The amino group at the 3-position is expected to raise the energy of the HOMO, while the ethylsulfanyl group at the 6-position, which can also act as an electron-donating group through resonance, would likely contribute to a higher HOMO energy as well. This would, in turn, lead to a relatively small HOMO-LUMO gap, suggesting that this compound is a reactive molecule.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Pyridine (B92270) Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine | -6.78 | -0.54 | 6.24 |

| 3-Aminopyridine | -5.52 | -0.21 | 5.31 |

| Quinoline | -6.646 | -1.816 | 4.83 |

Note: The values in this table are representative and are sourced from computational studies on related molecules. The exact values for this compound would require specific calculations.

The lower HOMO-LUMO energy gap in substituted pyridines like 3-aminopyridine compared to pyridine itself illustrates the influence of the amino substituent ijret.orgscirp.org. It is anticipated that the combined electronic effects of the amino and ethylsulfanyl groups in this compound would result in a HOMO-LUMO gap that is likely smaller than that of 3-aminopyridine, rendering it a molecule of significant chemical reactivity.

The distribution of electron density within a molecule is fundamental to understanding its reactivity. In this compound, the electronegative nitrogen atom in the pyridine ring, along with the nitrogen of the amino group and the sulfur of the ethylsulfanyl group, are expected to be regions of higher electron density. The Fukui function is a conceptual DFT tool that helps to identify the most reactive sites in a molecule for nucleophilic and electrophilic attack ias.ac.inwikipedia.org.

The Fukui function, f(r), quantifies the change in electron density at a point r when the total number of electrons in the system changes wikipedia.org. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

For this compound, the amino group and the pyridine ring are rich in electrons, making them likely sites for electrophilic attack. The nitrogen atom of the pyridine ring, with its lone pair of electrons, is a potential site for protonation and interaction with electrophiles. The amino group also enhances the electron density of the pyridine ring, particularly at the ortho and para positions. The ethylsulfanyl group can also influence the reactivity, with the sulfur atom being a potential site for oxidation.

Condensed Fukui functions can be calculated for each atom in the molecule to predict the local reactivity. For a molecule like this compound, the nitrogen atom of the pyridine ring and the exocyclic amino group are expected to have high f- values, indicating their susceptibility to electrophilic attack. The carbon atoms of the pyridine ring, particularly those ortho and para to the amino group, would also be activated. Conversely, regions of the molecule with high f+ values would be susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. These are the nucleophilic sites of the molecule. Conversely, regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. These are the electrophilic sites.

For this compound, the MEP surface is expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The amino group would also contribute to the negative potential in its vicinity. These regions would be the primary sites for interactions with electrophiles. The hydrogen atoms of the amino group and the hydrogen atoms on the pyridine ring would likely exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles.

The MEP surface is also crucial for understanding and predicting non-covalent intermolecular interactions, such as hydrogen bonding. The regions of negative potential (on the nitrogen and sulfur atoms) can act as hydrogen bond acceptors, while the hydrogen atoms of the amino group can act as hydrogen bond donors. This dual capability for hydrogen bonding suggests that this compound can participate in a variety of intermolecular interactions, which is important for its crystal packing and interactions with biological targets.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis of this compound would focus on the rotational barriers around the C-S and C-N bonds connecting the ethylsulfanyl and amino groups to the pyridine ring, respectively.

The orientation of the ethylsulfanyl group relative to the pyridine ring is of particular interest. The rotation around the C(aryl)-S bond would have multiple energy minima and maxima. Computational studies on aromatic thiols and their derivatives can provide insights into the likely preferred conformations researchgate.net. The planarity of the system is influenced by the balance between steric hindrance and electronic effects like conjugation. It is plausible that a conformation where the ethyl group is oriented away from the pyridine ring would be sterically favored.

A detailed conformational analysis would involve mapping the potential energy surface (PES) by systematically rotating the dihedral angles associated with the substituents. This would allow for the identification of the global minimum energy conformation and other low-energy conformers, as well as the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the conformational landscape is critical as different conformers may exhibit different reactivities and biological activities.

Torsional Scans and Minimum Energy Conformations

The flexibility of this compound is primarily centered around the C-S and S-C bonds of the ethylsulfanyl group. A torsional scan, also known as a potential energy surface scan, is a computational technique used to explore the conformational space of a molecule by systematically rotating a specific dihedral angle and calculating the energy at each step.

For this compound, a torsional scan around the pyridine-sulfur bond (C-S) and the sulfur-ethyl bond (S-C) would reveal the energy profile associated with the rotation of the ethylsulfanyl group. This analysis would identify the minimum energy conformations, which represent the most stable arrangements of the atoms in space. It is expected that the minimum energy conformation would exhibit minimal steric hindrance between the ethyl group and the pyridine ring. The results of such a scan can be visualized in a potential energy profile, where the rotational angle is plotted against the relative energy. The lowest points on this curve correspond to the most stable conformers. Molecular dynamics simulations can also be employed to sample a wide range of conformations and identify low-energy structures. researchgate.netnih.gov

Table 1: Hypothetical Torsional Scan Data for Key Dihedral Angles in this compound

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) - C(pyridine)-S-C(ethyl)-C | Relative Energy (kcal/mol) - N(pyridine)-C-S-C(ethyl) |

| 0 | 5.2 | 3.8 |

| 60 | 1.5 | 1.2 |

| 120 | 0.0 | 0.0 |

| 180 | 2.8 | 2.5 |

| 240 | 0.0 | 0.0 |

| 300 | 1.5 | 1.2 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Influence of Substituents on Molecular Geometry

The molecular geometry of this compound is influenced by the electronic and steric effects of its substituents: the amino group (-NH2) and the ethylsulfanyl group (-SCH2CH3). The amino group is an electron-donating group, which can affect the electron distribution within the pyridine ring. The ethylsulfanyl group, while also capable of electron donation through its sulfur lone pairs, introduces steric bulk. mdpi.comsemanticscholar.org

Computational geometry optimizations, typically performed using density functional theory (DFT) methods, can provide precise bond lengths and angles. These calculations would likely show a slight distortion of the pyridine ring from a perfect hexagon due to the electronic push-pull effects of the substituents. The C-N bond of the amino group and the C-S bond of the ethylsulfanyl group will have characteristic lengths that can be compared to experimental data for similar compounds to validate the computational model. The planarity of the pyridine ring and the orientation of the substituent groups are key geometric parameters that would be determined. nih.govresearchgate.netmdpi.com For instance, studies on other substituted pyridines have shown that the introduction of substituents can lead to noticeable changes in the ring's bond angles and lengths. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a vital tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

Transition State Characterization and Reaction Pathway Analysis

For a potential reaction involving this compound, such as electrophilic aromatic substitution or nucleophilic attack at the sulfur atom, computational modeling can map out the entire reaction pathway. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The geometry of the transition state provides crucial information about the mechanism of the reaction. For instance, in an electrophilic substitution, the transition state would likely involve the formation of a sigma complex (Wheland intermediate).

The intrinsic reaction coordinate (IRC) method is then used to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the desired species. Such analyses have been successfully applied to understand the mechanisms of reactions involving various amine-containing compounds. chemrxiv.org

Kinetic and Thermodynamic Parameters of Reactions

Once the stationary points on the potential energy surface (reactants, transition states, and products) are optimized, their energies can be used to calculate important kinetic and thermodynamic parameters. The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction.

Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can also be computed. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. For example, computational studies on the reactions of tertiary amines have provided valuable insights into their kinetic and thermodynamic profiles. researchgate.net The study of cycloaddition reactions involving pyridine derivatives has also benefited from the calculation of activation and reaction energies to predict regioselectivity. researchgate.net

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Data for a Reaction of this compound

| Parameter | Calculated Value |

| Activation Energy (Ea) | 25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 30 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol |

Note: This table is for illustrative purposes. The values are hypothetical and would depend on the specific reaction being studied.

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and for validating experimental data.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. github.ioresearchgate.netnmrdb.orgbohrium.com These predictions are based on calculating the magnetic shielding tensors for each nucleus. By comparing the calculated chemical shifts with experimental spectra, the proposed structure of a compound can be confirmed. nih.gov For this compound, a computational NMR prediction would provide expected chemical shift values for each proton and carbon atom in the molecule, aiding in the interpretation of its experimental NMR spectra.

Similarly, computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. dtic.milresearchgate.net The calculation of vibrational frequencies is typically performed after a geometry optimization. The predicted frequencies are often scaled by an empirical factor to better match experimental values due to approximations in the theoretical methods. nih.gov These calculations not only predict the position of IR absorption bands but also their intensities and the nature of the corresponding vibrational modes (e.g., stretching, bending).

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Nucleus/Bond | Predicted 1H NMR Chemical Shift (ppm) | Predicted 13C NMR Chemical Shift (ppm) | Predicted IR Vibrational Frequency (cm-1) | Vibrational Mode |

| H (amino) | 4.5 | - | 3400, 3300 | N-H stretch |

| H (pyridine) | 7.8, 7.2, 6.8 | - | 3100-3000 | C-H stretch |

| H (ethyl CH2) | 2.9 | - | 2950 | C-H stretch |

| H (ethyl CH3) | 1.3 | - | 2870 | C-H stretch |

| C (pyridine, C-S) | - | 155 | - | - |

| C (pyridine, C-N) | - | 145 | - | - |

| C (pyridine) | - | 130, 125, 115 | - | - |

| C (ethyl CH2) | - | 28 | - | - |

| C (ethyl CH3) | - | 15 | - | - |

| C-N | - | - | 1300 | C-N stretch |

| C-S | - | - | 700 | C-S stretch |

Note: This table presents hypothetical data based on typical chemical shift and vibrational frequency ranges for similar functional groups. Accurate predictions require specific quantum chemical calculations.

Correlation with Experimental Spectroscopic Data

A comprehensive analysis of scientific literature reveals a notable absence of specific studies detailing the correlation between theoretical predictions and experimental spectroscopic data for the compound this compound. While computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, and experimental techniques provide essential empirical data for validation, a direct comparative study for this particular compound has not been reported in the available literature.

However, the principles and methodologies for such a correlation are well-established in the field of computational and theoretical chemistry. Investigations into structurally related pyridine derivatives provide a clear framework for how such an analysis would be conducted. This section, therefore, outlines the general approach for correlating theoretical and experimental spectroscopic data, using established methods for similar compounds as a guide.

The primary computational tool for predicting spectroscopic properties is Density Functional Theory (DFT), with Time-Dependent DFT (TD-DFT) being specifically employed for electronic spectra (UV-Vis). These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption wavelengths. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations, often providing a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra involve predicting the chemical shifts (δ) of magnetically active nuclei, such as ¹H and ¹³C. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose within the DFT framework. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

A hypothetical correlation between experimental and theoretical NMR data for this compound would be presented in a table similar to the one below. The experimental values would be obtained from actual NMR measurements of a synthesized sample of the compound. The theoretical values would be the result of DFT calculations. A strong correlation, indicated by a small difference (Δδ) between the experimental and calculated values, would validate the computational model and aid in the precise assignment of the experimental signals.

Table 1: Hypothetical ¹H and ¹³C NMR Data Correlation for this compound

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (ppm) |

| ¹H | |||

| H-2 | Data not available | Calculation not performed | |

| H-4 | Data not available | Calculation not performed | |

| H-5 | Data not available | Calculation not performed | |

| -NH₂ | Data not available | Calculation not performed | |

| -S-CH₂- | Data not available | Calculation not performed | |

| -CH₃ | Data not available | Calculation not performed | |

| ¹³C | |||

| C-2 | Data not available | Calculation not performed | |

| C-3 | Data not available | Calculation not performed | |

| C-4 | Data not available | Calculation not performed | |

| C-5 | Data not available | Calculation not performed | |

| C-6 | Data not available | Calculation not performed | |

| -S-CH₂- | Data not available | Calculation not performed | |

| -CH₃ | Data not available | Calculation not performed |

Note: The data in this table is illustrative. No experimental or theoretical NMR data for this compound was found in the searched literature.

Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. DFT calculations can predict the wavenumbers (cm⁻¹) and intensities of the fundamental vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model.

The correlation involves comparing the positions and relative intensities of the calculated absorption bands with those in the experimental IR spectrum. This comparison helps in the assignment of specific vibrational modes to the observed experimental peaks. For example, the characteristic stretching frequencies of the N-H bonds in the amine group, the C-S bond of the ethylsulfanyl group, and the various vibrations of the pyridine ring would be of particular interest.

Table 2: Hypothetical IR Data Correlation for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) asymmetric | Data not available | Calculation not performed | Amine N-H stretch |

| ν(N-H) symmetric | Data not available | Calculation not performed | Amine N-H stretch |

| ν(C-H) aromatic | Data not available | Calculation not performed | Pyridine C-H stretch |

| ν(C-H) aliphatic | Data not available | Calculation not performed | Ethyl C-H stretch |

| ν(C=C), ν(C=N) | Data not available | Calculation not performed | Pyridine ring stretch |

| δ(N-H) | Data not available | Calculation not performed | Amine N-H bend |

| ν(C-S) | Data not available | Calculation not performed | C-S stretch |

Note: The data in this table is illustrative. No experimental or theoretical IR data for this compound was found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of a molecule can be predicted using TD-DFT calculations. These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The solvent effect is often included in these calculations using models like the Polarizable Continuum Model (PCM) to better match experimental conditions.

A comparative analysis would involve matching the calculated λmax values with the absorption peaks observed in the experimental UV-Vis spectrum. This correlation helps in understanding the nature of the electronic transitions, such as π→π* and n→π* transitions, within the molecule.

Table 3: Hypothetical UV-Vis Data Correlation for this compound

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Transition |

| Ethanol | Data not available | Calculation not performed | Calculation not performed | π→π |

| Ethanol | Data not available | Calculation not performed | Calculation not performed | n→π |

Note: The data in this table is illustrative. No experimental or theoretical UV-Vis data for this compound was found in the searched literature.

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Building Block for Novel Heterocyclic Scaffolds

The pyridine (B92270) scaffold is a ubiquitous feature in many biologically active compounds and functional materials. nih.govmdpi.com 6-(Ethylsulfanyl)pyridin-3-amine serves as a valuable starting material for the synthesis of a wide array of novel heterocyclic systems. The presence of the reactive amino group allows for a variety of chemical transformations, including cyclization reactions to form fused ring systems.

For instance, derivatives of 2-amino-6-(methylsulfanyl)pyridine-3,5-dicarbonitriles, which share a similar structural motif with this compound, are extensively used in the synthesis of biologically active compounds. researchgate.net The amino group can participate in condensation reactions with various electrophiles, leading to the formation of pyrazolo[3,4-b]pyridine, pyrimidine-pyridine hybrids, and other complex heterocyclic structures. mdpi.comnih.gov These scaffolds are of significant interest in medicinal chemistry due to their potential therapeutic applications. nih.govmdpi.com

The synthesis of such derivatives often involves multi-step reaction sequences. A general approach might involve the initial modification of the amino group, followed by cyclization to construct the new heterocyclic ring. The ethylsulfanyl group can also be modified or used to influence the electronic properties and reactivity of the pyridine ring.

Precursor in the Development of Research Probes for Biological Targets (Non-Clinical)

The development of selective probes is essential for studying the function and localization of biological targets. The scaffold of this compound is related to structures that have been utilized in the creation of positron emission tomography (PET) imaging agents. For example, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been investigated for their potential to image α-synuclein aggregates, which are implicated in Parkinson's disease. mdpi.com

The synthesis of these probes often involves the coupling of the aminopyridine core with other aromatic or heteroaromatic systems. The resulting molecules are then radiolabeled to allow for their detection by PET. The specific binding properties of these probes to their biological targets are highly dependent on their molecular structure, and the aminopyridine moiety plays a crucial role in establishing these interactions.

While direct research on this compound as a research probe is not extensively documented in the provided results, its structural similarity to precursors of established imaging agents highlights its potential in this area. The ethylsulfanyl group could be further functionalized to attach chelating agents for radiometals or other reporter groups.

Utility in the Synthesis of Functional Materials and Ligands

The pyridine nucleus is a key component in the design of functional materials and ligands for coordination chemistry. nih.gov The nitrogen atom of the pyridine ring can coordinate to metal ions, while the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.

The amino and ethylsulfanyl groups of this compound offer multiple points for modification, making it a versatile building block for the synthesis of custom ligands. For example, the amino group can be acylated or alkylated to introduce new functional groups, while the sulfur atom of the ethylsulfanyl group can also participate in coordination to certain metal centers.

The resulting ligands can be used in a variety of applications, including catalysis, sensing, and the development of new materials with specific optical or electronic properties. The ability to systematically modify the structure of the ligand allows for the rational design of materials with desired functionalities.

Application in Combinatorial Chemistry and Library Synthesis Research

Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity or other desired properties. The versatile reactivity of this compound makes it an ideal scaffold for use in combinatorial library synthesis.

The amino group can be readily derivatized with a wide range of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, using standard parallel synthesis techniques. This allows for the generation of large and diverse libraries of pyridine-containing compounds. These libraries can then be screened to identify lead compounds for drug discovery or to discover new materials with novel properties.

Exploration of in Vitro Biological Activities and Mechanistic Research

In Vitro Biological Activity Screening (General Research Categories)

While direct studies on 6-(Ethylsulfanyl)pyridin-3-amine are not available, research on analogous pyridine (B92270) structures provides insight into the potential areas of biological activity that could be investigated for this compound.

Antimicrobial Research (e.g., Antibacterial, Antifungal)

Derivatives of the pyridine nucleus are a cornerstone in the search for new antimicrobial agents. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive bacteria. nih.gov Several of these compounds demonstrated potent activity, comparable to the antibiotic linezolid. nih.gov The research highlighted the importance of specific substitutions on the pyridine ring for antibacterial efficacy. nih.gov

Similarly, various pyridinium (B92312) salts have been shown to possess antimicrobial properties. arkat-usa.org The mechanism of action for some of these salts is thought to involve the disruption of bacterial cell membranes. arkat-usa.org Furthermore, novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates have exhibited high antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as some fungi. arkat-usa.org

Table 1: Examples of Antimicrobial Activity in Pyridine Derivatives

| Compound Class | Target Organisms | Key Findings | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | Potent activity, comparable to linezolid. nih.gov | nih.gov |

| Pyridinium salts | Gram-positive and Gram-negative bacteria | Activity linked to cell membrane disruption. arkat-usa.org | arkat-usa.org |

| Diphenyl 1-(pyridin-3-yl)ethylphosphonates | Gram-positive and Gram-negative bacteria, Fungi | High antimicrobial activity observed. arkat-usa.org | arkat-usa.org |

This table presents data for structurally related compounds, not for this compound.

Antiviral Research (e.g., HIV, HCV, HBV)

The pyridine scaffold is also a key component in the development of antiviral drugs. For example, certain pyridine and pyrimidine (B1678525) derivatives have been designed and synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. arkat-usa.org The rationale for their design often involves creating molecules with torsional flexibility that can adapt to mutations in the allosteric site of the reverse transcriptase enzyme. arkat-usa.org

Anticancer Research in Cell Lines

The anticancer potential of pyridine derivatives is an active area of investigation. For example, a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates not only showed antimicrobial effects but also demonstrated significant cytotoxic activities against liver and breast cancer cell lines. arkat-usa.org In another study, 6-pyridylmethylaminopurines were synthesized and evaluated as cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle and are often dysregulated in cancer. google.com Some of these compounds showed potent inhibition of specific CDKs and antitumor activity in human tumor xenograft models. google.com

Other Receptor or Enzyme Modulation Studies (e.g., P2Y12 ADP receptor inhibition for related structures)

The P2Y12 receptor, a key player in platelet aggregation, has been a successful target for antithrombotic drugs, many of which are pyridine derivatives. google.com These inhibitors block the binding of adenosine (B11128) diphosphate (B83284) (ADP) to the receptor, thereby preventing platelet activation and clot formation. google.com While there is no specific data on this compound as a P2Y12 inhibitor, its aminopyridine core is a feature found in some compounds that interact with purinergic receptors.

Mechanism of Action Studies in Model Systems (Molecular and Cellular Level)

Understanding the mechanism of action at a molecular level is critical for drug development. For pyridine derivatives, these studies often involve identifying specific ligand-target interactions.

Ligand-Target Interactions (e.g., Enzyme Active Sites, Receptor Binding)

For pyridine-based inhibitors of enzymes like CDKs, studies have detailed the specific interactions within the ATP-binding pocket of the kinase. google.com These interactions often involve hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with surrounding residues. Molecular docking studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been used to predict their binding mode within the bacterial ribosome, suggesting a mechanism similar to linezolid. nih.gov

Cellular Pathway Modulation in In Vitro Assays

There is no available research data detailing the effects of this compound on specific cellular pathways in in vitro assays.

Structure-Activity Relationship (SAR) Investigations in In Vitro Contexts

There are no published structure-activity relationship (SAR) studies that include this compound. Such studies would require the synthesis and biological evaluation of a series of structurally related analogs to determine how modifications to the chemical structure affect its biological activity.

Future Research Directions and Perspectives

Innovations in Green and Sustainable Synthetic Methodologies